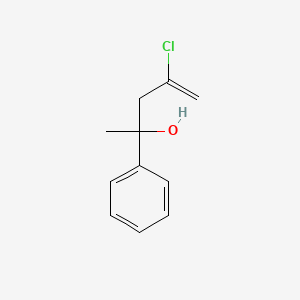

2-Chloro-4-phenyl-1-penten-4-ol

Descripción

2-Chloro-4-phenyl-1-penten-4-ol is a chlorinated aliphatic alcohol featuring a phenyl substituent and a pentenol backbone. The compound combines a chlorine atom at position 2, a phenyl group at position 4, and a hydroxyl group on a five-carbon chain with a double bond at position 1. This configuration confers unique reactivity, balancing the electron-withdrawing effects of chlorine with the hydrophobicity of the phenyl group and the nucleophilicity of the alcohol moiety. Synthetically, it may be prepared via Friedel-Crafts alkylation, nucleophilic substitution, or hydroxylation of pre-chlorinated precursors .

Propiedades

Fórmula molecular |

C11H13ClO |

|---|---|

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

4-chloro-2-phenylpent-4-en-2-ol |

InChI |

InChI=1S/C11H13ClO/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,1,8H2,2H3 |

Clave InChI |

KTDVVRVNXDVGCQ-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(=C)Cl)(C1=CC=CC=C1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-Chloro-4-phenylphenol (CAS 92-04-6)

Structural Differences: Unlike the target compound, 2-chloro-4-phenylphenol (C₁₂H₉ClO) replaces the pentenol chain with a phenol group. The hydroxyl is directly attached to an aromatic ring, enhancing acidity (pKa ~8–10) compared to aliphatic alcohols (pKa ~15–18) . Reactivity: The phenolic OH is more acidic, facilitating deprotonation and participation in electrophilic aromatic substitution. In contrast, the pentenol’s hydroxyl group may engage in esterification or oxidation reactions. Applications: Phenolic derivatives are commonly used as disinfectants or polymer stabilizers, whereas aliphatic alcohols like the target compound are more likely to serve as solvents or synthetic intermediates .

2-[(7-Chloroquinolin-4-yl)amino]-5-(diethylamino)pentan-1-ol (CAS 77529-95-4)

Structural Differences: This compound (C₁₈H₂₆ClN₃O) features a quinoline ring and diethylamino groups, introducing significant steric bulk and basicity. The pentan-1-ol chain is functionalized with amino groups, contrasting with the target compound’s simpler structure. Reactivity: The diethylamino group enhances solubility in acidic media, while the quinoline moiety may confer fluorescence or antimicrobial properties. The target compound lacks these functionalities, limiting its biological activity but simplifying synthetic modification. Applications: The quinoline derivative’s complexity suggests pharmaceutical applications (e.g., antimalarial agents), whereas the target compound’s simpler structure may favor industrial synthesis .

Biphenyl-4-yl Chloromethyl Ketone (CAS 635-84-7)

Structural Differences : This ketone (C₁₄H₁₁ClO) replaces the hydroxyl group with a carbonyl, adjacent to a chloromethyl group. The biphenyl system increases aromatic conjugation compared to the target compound’s single phenyl group.

Reactivity : The ketone’s electrophilic carbonyl facilitates nucleophilic additions, while the chloromethyl group undergoes SN2 reactions. The target compound’s hydroxyl group may participate in elimination or oxidation.

Applications : Chloromethyl ketones are key intermediates in peptide synthesis, whereas the target compound’s alcohol functionality suits it for polymerization or ester production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.